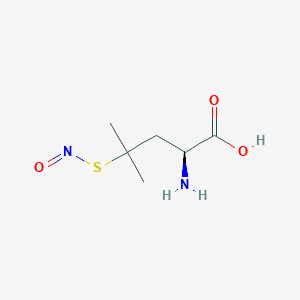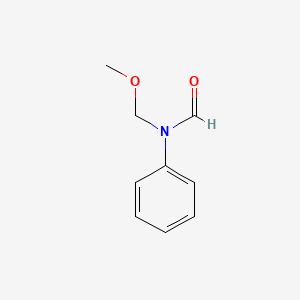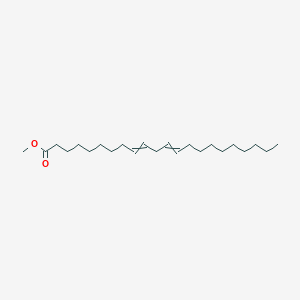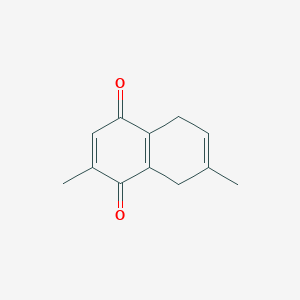![molecular formula C24H26O3 B14259018 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate CAS No. 345903-05-1](/img/structure/B14259018.png)
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is a chemical compound that features an anthracene moiety linked to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety is first functionalized to introduce a reactive group, such as a hydroxyl group, at the 9-position.
Linking the Hexyl Chain: The functionalized anthracene is then reacted with a hexyl halide (e.g., hexyl bromide) under basic conditions to form the anthracen-9-yloxyhexane intermediate.
Esterification: The final step involves the esterification of the anthracen-9-yloxyhexane with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst, such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can target the double bonds in the 2-methylprop-2-enoate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the ester group, potentially leading to alcohols.
Substitution: Substituted esters with various nucleophiles.
Scientific Research Applications
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate has several scientific research applications:
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Chemical Sensors: It can be used in the development of sensors for detecting various analytes, including heavy metals.
Mechanism of Action
The mechanism of action of 6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate largely depends on its application:
In Organic Electronics: The compound acts as an emitter or charge transport material, where its electronic structure facilitates the movement of electrons or holes.
In Biological Applications: The anthracene moiety’s fluorescence is utilized for imaging, where it interacts with biological molecules and emits light upon excitation.
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-yl methacrylate: Similar structure but lacks the hexyl chain.
2-(Anthracen-9-yl)benzothiazole: Contains an anthracene moiety but with a benzothiazole group instead of the hexyl ester.
Uniqueness
6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate is unique due to its combination of the anthracene moiety with a flexible hexyl chain and a reactive ester group. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and electronics.
Properties
CAS No. |
345903-05-1 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
6-anthracen-9-yloxyhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H26O3/c1-18(2)24(25)27-16-10-4-3-9-15-26-23-21-13-7-5-11-19(21)17-20-12-6-8-14-22(20)23/h5-8,11-14,17H,1,3-4,9-10,15-16H2,2H3 |
InChI Key |
KQOHNGAEQRPWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)


![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)



